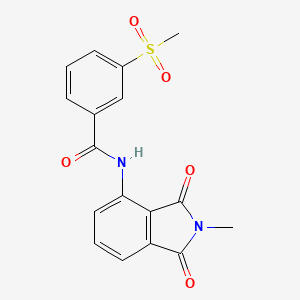

4,6-dimethoxy-1H-indole-7-carbaldehyde

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

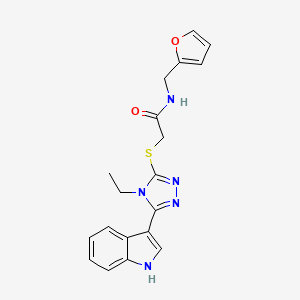

“4,6-dimethoxy-1H-indole-7-carbaldehyde” is a chemical compound with a molecular weight of 205.21 . It is a powder at room temperature .

Synthesis Analysis

The synthesis of indole-based imines, which could include “this compound”, has been studied . A variety of protocols have been compared, and a convenient, economical, and high-yielding set of conditions employing green chemistry have been designed for their synthesis .Molecular Structure Analysis

The IUPAC name for this compound is “4,6-dimethoxy-1H-indole-2-carbaldehyde” and its InChI code is "1S/C11H11NO3/c1-14-8-4-10-9(11(5-8)15-2)3-7(6-13)12-10/h3-6,12H,1-2H3" .Physical And Chemical Properties Analysis

This compound is a powder at room temperature .Applications De Recherche Scientifique

Reactivity and Synthetic Applications

4,6-Dimethoxy-1H-indole-7-carbaldehyde exhibits diverse reactivity, enabling the synthesis of various heterocyclic structures. For instance, 4,6-dimethoxy-2-substituted-benzimidazoles, which are related compounds, have been shown to undergo reactions such as formylation, acylation, nitration, and bromination at the C7 position, leading to the creation of 7-carbaldehydes. These can be further reduced to hydroxymethyl compounds. Additionally, the nucleophilic capacity of these activated benzimidazoles, although weaker than related activated indoles, offers synthetic routes to new heterocyclic structures (Black et al., 2020).

Synthesis of Indoloquinones

4,6-Dimethoxyindole-7-carbaldehydes have been used in Dakin oxidation processes, utilizing hydrogen peroxide and hydrochloric acid, to synthesize 6-methoxy-4,7-indoloquinones. The methoxy groups at the indole C7 position facilitate the activation required for structural variation through functionalities at C2 and C3 (Alamgir et al., 2008).

Synthesis and Characterization of Novel Derivatives

The synthesis of novel indole derivatives, including those based on this compound, has been extensively studied. These derivatives have been characterized using various spectroscopic techniques and X-ray diffraction (XRD), demonstrating their potential for diverse applications in fields like nonlinear optical (NLO) properties and other high-tech applications (Tariq et al., 2020).

Formation of Pyrroloquinolines and Pyrroloindoles

4,6-Dimethoxy-3-substituted-indole-7-carbaldehydes undergo reactions to form pyrroloquinolines and pyrroloindoles, which are highly fluorescent. This reactivity pattern offers potential for the creation of novel fluorescent compounds and has implications in various scientific fields including chemical sensing and bioimaging (Pchalek et al., 2021).

Photochemical Reactions

In photochemical studies, derivatives of this compound have been investigated for their reactivity under irradiation, demonstrating the formation of various complex structures. Such studies are essential in understanding the photochemical behavior of indole derivatives and their potential applications in photophysics and photochemistry (Iida et al., 1977).

Safety and Hazards

The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Orientations Futures

Indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities . The synthetic indole imines have shown promising DPPH • scavenging activity, H2O2 inhibition potential, and Ferric ion (Fe3+) reducing antioxidant power assay . This suggests that “4,6-dimethoxy-1H-indole-7-carbaldehyde” and similar compounds could be further explored for their potential therapeutic applications.

Propriétés

IUPAC Name |

4,6-dimethoxy-1H-indole-7-carbaldehyde |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO3/c1-14-9-5-10(15-2)8(6-13)11-7(9)3-4-12-11/h3-6,12H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLQDMNQHEKTTMN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C2=C1C=CN2)C=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 5-[(4-tert-butylbenzoyl)amino]-4-oxo-3-phenylthieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2654222.png)

![[2-[(3,4-Dimethoxyphenyl)methylamino]-2-oxoethyl] 4-formylbenzoate](/img/structure/B2654224.png)

![2-[5-({2-[benzyl(ethyl)amino]-2-oxoethyl}thio)-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-2-yl]-N-(2-methoxybenzyl)acetamide](/img/structure/B2654228.png)

![6-Bromo-2-(tetrahydro-2H-pyran-4-YL)pyrazolo[1,5-A]pyrimidine](/img/structure/B2654229.png)

![N-(1,3-benzodioxol-5-yl)-2-{[5,7-bis(ethylamino)[1,2,4]triazolo[4,3-a][1,3,5]triazin-3-yl]sulfanyl}acetamide](/img/structure/B2654230.png)

![5-Chloro-3,4-dihydro-2H-benzo[b][1,4]oxazine hydrochloride](/img/structure/B2654232.png)

![2-Methyl-5-[(methylsulfonyl)methyl]pyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B2654240.png)